Bienvenue dans la boutique en ligne BenchChem!

tris(cyclopenta-1,3-diene);gadolinium(3+)

Spintronics MOCVD GaGdN Thin Films

GdCp₃ is the definitive oxygen-free precursor for depositing high-purity gadolinium-containing thin films. Its unique balance of moderate volatility and high reactivity with simple nitrogenous bases enables low-temperature synthesis routes inaccessible to bulkier analogs like Gd(iPrCp)₃ or Gd(MeCp)₃. This makes it indispensable for creating clean, paramagnetic reference systems in spintronics and for producing nanocrystalline GdN powders via a low-temperature ammonia adduct pathway. Choose GdCp₃ when your protocol demands a volatile, halide-free Gd³⁺ synthon for ligand exchange or adduct formation. Ensure your research's success by selecting the ligand system that dictates your deposition outcome.

Molecular Formula C15H15Gd
Molecular Weight 352.53 g/mol
CAS No. 1272-21-5
Cat. No. B072469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametris(cyclopenta-1,3-diene);gadolinium(3+)
CAS1272-21-5
Molecular FormulaC15H15Gd
Molecular Weight352.53 g/mol
Structural Identifiers
SMILESC1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[Gd+3]
InChIInChI=1S/3C5H5.Gd/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3
InChIKeyYAYGFOZNMGYPRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(cyclopentadienyl)gadolinium(III) (CAS 1272-21-5): A Foundational Organometallic Precursor for Materials Science and Thin Film Deposition


Tris(cyclopentadienyl)gadolinium(III), commonly abbreviated as GdCp₃, is a homoleptic organolanthanide complex with the molecular formula C₁₅H₁₅Gd and a molecular weight of 352.53 g/mol [1]. It belongs to the metallocene class and is typically supplied as an off-white, air- and moisture-sensitive solid with a purity of ≥99.9% (trace metals basis) . The compound is a fundamental building block in lanthanide chemistry, serving primarily as a volatile, oxygen-free precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of gadolinium-containing thin films [2]. It is also a key starting material for synthesizing a variety of other Gd-based complexes and nanomaterials through ligand exchange or adduct formation [3].

Why 'Generic' Cyclopentadienyl Gadolinium Precursors Cannot Be Directly Substituted: Evidence for Tris(cyclopentadienyl)gadolinium(III) Selection


While several gadolinium cyclopentadienyl derivatives exist, such as Gd(iPrCp)₃, Gd(MeCp)₃, and Gd(C₅Me₅)₃, they are not functionally interchangeable with the parent GdCp₃ [1][2]. The subtle but critical differences in ligand steric bulk and electronic properties dictate each complex's reactivity, volatility, thermal stability, and decomposition pathway. For instance, substituting the hydrogen atoms on the cyclopentadienyl ring with alkyl groups (e.g., methyl or isopropyl) in Gd(MeCp)₃ or Gd(iPrCp)₃ significantly alters the precursor's vapor pressure and thermal decomposition temperature, which directly impacts film growth rate and purity in CVD/ALD processes [1]. Conversely, the parent GdCp₃ offers a unique balance of moderate volatility [3] and high reactivity with simple nitrogenous bases like ammonia, enabling low-temperature synthetic routes that are inaccessible to bulkier or more stable analogs [4]. Therefore, the selection of the precise cyclopentadienyl ligand is a deterministic factor in the success of a given synthetic or deposition protocol.

Quantitative Differentiation of Tris(cyclopentadienyl)gadolinium(III) for Scientific Procurement


Achieving Oxygen-Free Magnetic Dilution vs. (TMHD)₃Gd in MOCVD of GaGdN

In MOCVD growth of gadolinium-doped gallium nitride (GaGdN) for spintronic applications, the choice of Gd precursor directly dictates the material's magnetic properties. A direct head-to-head comparison using GdCp₃ versus the oxygen-containing precursor Gd(TMHD)₃ (tris(2,2,6,6-tetramethyl-3,5-heptanedionate) gadolinium) revealed a fundamental difference in the resulting films [1]. The GdCp₃ precursor, being devoid of oxygen in its ligand framework, produced GaGdN films exhibiting only the Ordinary Hall Effect (OHE), confirming the absence of ferromagnetism or detectable spin polarization [1]. In stark contrast, GaGdN grown under identical conditions using the oxygen-ligand-containing Gd(TMHD)₃ source displayed a clear Anomalous Hall Effect (AHE) and room-temperature ferromagnetism [1].

Spintronics MOCVD GaGdN Thin Films

Enabling Unprecedented Low-Temperature Synthesis of Nanocrystalline GdN from Ammonia Adducts

The reactivity of GdCp₃ with simple inorganic bases is a key differentiator for materials synthesis. GdCp₃ reacts with liquid ammonia at -78 °C to form the ammine adduct [Cp₃Gd(NH₃)], a highly reactive intermediate that is structurally distinct from the parent metallocene [1]. This intermediate serves as a versatile platform for further low-temperature chemistry. For instance, subsequent thermolysis of the related [Cp₂Ln(NH₂)] dimer (Ln = Dy, Ho, Er, Yb) in an inert atmosphere yields nanocrystalline lanthanide nitride (LnN) powders [1]. This reaction pathway is enabled by the specific steric and electronic properties of the parent Cp₃Gd, which allow for clean ligand substitution and adduct formation without premature decomposition [1].

Nanomaterials Synthesis Lanthanide Nitrides Precursor Chemistry

Unique Green Photoluminescence with a Specific Quantum Yield

GdCp₃ exhibits a distinct optical property—a green photoluminescence with a peak emission wavelength (λmax) at 523 nm [1]. This emission, observed in ether solutions under ambient conditions, is attributed to a triplet state of the coordinated Cp⁻ ligand array, with a measured quantum yield (φ) of 0.2 [1]. This property is noteworthy because the Gd³⁺ ion (4f⁷) itself is redox-inert, precluding low-energy charge-transfer transitions that typically quench luminescence in other organometallic complexes [1].

Optoelectronics Luminescence Photophysics

Well-Defined Volatility for Vapor Deposition Processes

The utility of GdCp₃ as a precursor for CVD and ALD hinges on its volatility and thermal stability. NIST-compiled data provides a precise thermodynamic benchmark: the enthalpy of sublimation (ΔsubH) for GdCp₃ is 106.7 ± 2.9 kJ/mol, measured over the temperature range of 513 to 623 K (240 to 350 °C) [1]. This value is critical for engineering deposition processes, as it directly informs source delivery temperatures and rates.

CVD ALD Thermodynamics

Solid-State Thermal Stability Benchmark: Decomposition at 295°C

The thermal stability of GdCp₃ under inert conditions is a crucial parameter for its handling and use. The compound has a defined melting point of 295 °C, at which it also undergoes decomposition (dec.) . This sharp decomposition temperature provides a clear upper thermal limit for processes such as sublimation, distillation, and film deposition, beyond which uncontrolled decomposition leads to ligand fragmentation and material contamination [1].

Thermal Analysis Precursor Stability Materials Characterization

Validated Application Scenarios for Tris(cyclopentadienyl)gadolinium(III) in R&D and Industry


Spintronics Research: Fabricating Oxygen-Free GaGdN Films for Fundamental Studies

Researchers in spintronics should utilize GdCp₃ as the preferred Gd source for MOCVD or ALD growth of GaGdN thin films when the goal is to investigate the intrinsic properties of Gd-doped GaN without interference from oxygen-related defects or secondary ferromagnetic phases [1]. The evidence demonstrates that films grown with GdCp₃ exhibit only the Ordinary Hall Effect, providing a clean, paramagnetic reference system essential for deconvoluting the complex magnetic behavior often observed in this material class [1].

Low-Temperature Synthesis of Advanced Nanomaterials: Producing Nanocrystalline GdN

Materials chemists aiming to synthesize nanocrystalline gadolinium nitride (GdN) can leverage GdCp₃ to access a low-temperature (240-300 °C) decomposition pathway via its ammonia adduct [2]. This method, confirmed by X-ray diffraction, yields nano-sized GdN powders at temperatures far below conventional nitridation methods, enabling the production of high-surface-area materials with potential applications in catalysis, magnetic refrigeration, or as precursors for advanced ceramics [2].

Vapor Deposition Process Engineering: Optimizing Precursor Delivery for Gd-Containing Films

For process engineers developing CVD or ALD recipes for gadolinium oxide (Gd₂O₃) or other Gd-containing thin films, the precise thermodynamic data for GdCp₃ is indispensable. The documented enthalpy of sublimation (ΔsubH = 106.7 ± 2.9 kJ/mol) and decomposition temperature (295 °C) provide the quantitative foundation for calculating vapor pressures and establishing safe, efficient source delivery parameters, ensuring consistent film growth and minimizing precursor waste [3].

Synthesis of Functional Gd-Organic Complexes and Polymers

GdCp₃ serves as a reactive, oxygen-free starting material for the synthesis of more complex organogadolinium architectures. Its ability to undergo clean ligand exchange reactions with protic ligands (e.g., benzohydroxamic acid [4]) or to form stable adducts with Lewis bases (e.g., NH₃ [2]) makes it a versatile 'Gd³⁺ synthon'. This allows synthetic chemists to precisely introduce Gd³⁺ centers into new molecular frameworks for applications ranging from MRI contrast agent research to single-molecule magnets, while avoiding the introduction of halides or oxygen from other common Gd starting materials (e.g., GdCl₃).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for tris(cyclopenta-1,3-diene);gadolinium(3+)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.